hCA XII-IN-2c

hCA XII inhibition stopped-flow CO₂ hydrase assay indolylpyrazole carboxylates

hCA XII-IN-2c, chemically defined as methyl 3-(1-isopropyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylate (C₁₆H₁₇N₃O₂, MW 283.33), is a heteroaryl-pyrazole carboxylic acid ester belonging to the indolylpyrazole-5-carboxylate chemotype. It functions as a non-sulfonamide inhibitor of human carbonic anhydrase XII (hCA XII), a tumor-associated transmembrane isoform implicated in pH regulation of the hypoxic tumor microenvironment.

Molecular Formula C16H17N3O2
Molecular Weight 283.33
Cat. No. B1192841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCA XII-IN-2c
SynonymshCA XII-IN-2c;  hCA-XII-IN-2c;  hCAXII-IN-2c
Molecular FormulaC16H17N3O2
Molecular Weight283.33
Structural Identifiers
SMILESO=C(C1=CC(C2=CN(C(C)C)C3=C2C=CC=C3)=NN1)OC
InChIInChI=1S/C16H17N3O2/c1-10(2)19-9-12(11-6-4-5-7-15(11)19)13-8-14(18-17-13)16(20)21-3/h4-10H,1-3H3,(H,17,18)
InChIKeyTUZFGQFWBUTVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

hCA XII-IN-2c (Compound 2c): A Non-Sulfonamide Human Carbonic Anhydrase XII Inhibitor for Hypoxic Tumor Research and Selective CA Inhibition Studies


hCA XII-IN-2c, chemically defined as methyl 3-(1-isopropyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylate (C₁₆H₁₇N₃O₂, MW 283.33), is a heteroaryl-pyrazole carboxylic acid ester belonging to the indolylpyrazole-5-carboxylate chemotype [1]. It functions as a non-sulfonamide inhibitor of human carbonic anhydrase XII (hCA XII), a tumor-associated transmembrane isoform implicated in pH regulation of the hypoxic tumor microenvironment [1]. In the primary characterization study, compound 2c demonstrated the highest inhibitory potency against hCA XII within its congeneric series (Ki = 0.21 μM), and its binding mode was elucidated via X-ray crystallography (PDB: 6B4D for the hCA II/1d analog complex) and computational docking, revealing an indirect zinc-interference mechanism distinct from classical sulfonamide-based CA inhibitors [1] [2].

Why hCA XII-IN-2c Cannot Be Replaced by Generic hCA XII Inhibitors or In-Class Analogs in Hypoxia-Targeted Research


Substituting hCA XII-IN-2c with another hCA XII inhibitor—even a close structural analog from the same indolylpyrazole series—carries a high risk of losing the specific combination of potency, isoform selectivity, and hypoxia-conditional antiproliferative activity that defines this compound. Within the 2a–d subseries alone, hCA XII Ki values span 0.21–0.57 μM, representing a 2.7-fold potency range, while hCA IX/hCA XII selectivity ratios vary from approximately 0.8-fold (2a, which preferentially inhibits hCA IX) to 35-fold (2c, selective for hCA XII) [1]. Classical sulfonamide controls such as acetazolamide (AAZ, Ki hCA XII = 0.006 μM) are orders of magnitude more potent but exhibit profound off-target inhibition of hCA I (Ki = 0.25 μM), hCA II (Ki = 0.012 μM), and hCA IX (Ki = 0.025 μM), precluding their use in isoform-specific mechanistic studies [1]. Furthermore, compounds such as 1a, 2a, and 1c failed to produce significant antiproliferative effects at concentrations up to 100 μM in HEK 293 cells, whereas 2c achieved approximately 70% growth inhibition under identical conditions [1]. These quantitative divergences demonstrate that even structurally adjacent analogs cannot serve as functional replacements for 2c in experiments requiring concomitant hCA XII selectivity, cellular efficacy under hypoxia, and a non-sulfonamide pharmacological profile.

hCA XII-IN-2c Quantitative Differentiation Evidence: Head-to-Head Comparisons Against In-Series Analogs and Classical CA Inhibitors


Highest In-Series hCA XII Inhibitory Potency: Ki = 0.21 μM Surpasses All Congeneric Analogs

Compound 2c (hCA XII-IN-2c) is the most potent hCA XII inhibitor within the entire 1a–d and 2a–d analog series, with a Ki of 0.21 ± 0.01 μM determined by stopped-flow CO₂ hydration assay using the hCA XII catalytic domain [1]. This represents a 1.33-fold improvement over the next most potent analog 1c (Ki = 0.28 μM), a 1.48-fold improvement over 2d (Ki = 0.31 μM), a 1.62-fold improvement over 1b (Ki = 0.34 μM), a 1.67-fold improvement over 2b (Ki = 0.35 μM), and a 2.71-fold improvement over 2a (Ki = 0.57 μM) [1]. The potency rank order for hCA XII is: 2c (0.21) > 1c (0.28) > 2d (0.31) > 1b (0.34) > 2b (0.35) > 1d (0.44) > 2a (0.57) [all values in μM] [1]. The sole structural difference between 2c and 2d is the N-methyl group on the pyrazole ring present in 2d but absent in 2c; this modification simultaneously reduces hCA XII potency while shifting selectivity toward hCA I and hCA IX [1].

hCA XII inhibition stopped-flow CO₂ hydrase assay indolylpyrazole carboxylates

Superior hCA XII/hCA IX Isoform Selectivity: 35-Fold Discrimination Versus Analog 2a Which Preferentially Inhibits hCA IX

Compound 2c exhibits a 35.0-fold selectivity for hCA XII (Ki = 0.21 μM) over hCA IX (Ki = 7.36 μM), making it functionally hCA XII-selective within the tumor-associated isoform pair [1]. In stark contrast, the structurally related analog 2a displays a selectivity ratio of only 0.82-fold (Ki hCA IX = 0.47 μM vs. Ki hCA XII = 0.57 μM), meaning 2a is actually more potent against hCA IX than hCA XII [1]. Compound 2d shows intermediate behavior with a selectivity ratio of approximately 9.7-fold (Ki hCA IX = 3.02 μM vs. Ki hCA XII = 0.31 μM) [1]. The N-methylation on the pyrazole ring in 2a and 2d appears to shift inhibitory preference toward hCA IX, whereas the non-methylated pyrazole in 2c preserves hCA XII selectivity [1]. The classical sulfonamide AAZ shows negligible discrimination (Ki hCA IX = 0.025 μM vs. Ki hCA XII = 0.006 μM; 4.2-fold), making it unsuitable for experiments requiring pharmacological dissection of hCA IX versus hCA XII contributions [1].

isoform selectivity hCA IX tumor-associated carbonic anhydrases

Cytosolic Isoform Selectivity: 30.7-Fold hCA XII/hCA I Discrimination Enables Reduced Off-Target Cytosolic CA Engagement

Compound 2c demonstrates 30.7-fold selectivity for hCA XII (Ki = 0.21 μM) over the cytosolic isoform hCA I (Ki = 6.45 μM), substantially exceeding the selectivity exhibited by the close analog 2d, which shows only 2.0-fold discrimination (Ki hCA I = 0.62 μM vs. Ki hCA XII = 0.31 μM) [1]. For hCA II, 2c shows a selectivity ratio of 3.6-fold (Ki hCA II = 0.76 μM), which is lower than the 12.2-fold selectivity achieved by 2a (Ki hCA II = 6.95 μM vs. Ki hCA XII = 0.57 μM) [1]. However, 2a's superior hCA II discrimination is offset by its complete loss of hCA IX/hCA XII selectivity. The combined selectivity profile—30.7× over hCA I, 3.6× over hCA II, and 35.0× over hCA IX—positions 2c as the analog with the most balanced multi-isoform selectivity window within the series [1]. In comparison, acetazolamide (AAZ) shows essentially no selectivity: Ki hCA I = 0.25 μM (42-fold less selective than 2c), Ki hCA II = 0.012 μM (300-fold less selective), and Ki hCA IX = 0.025 μM (8.3-fold less selective) [1].

off-target selectivity hCA I cytosolic carbonic anhydrase

Hypoxia-Conditional Antiproliferative Activity: 2c Is the Only Series Member Demonstrating Dose-Dependent Cell Growth Inhibition Across Multiple Cancer Lines

Among the four compounds tested (1a, 2a, 1c, and 2c) for antiproliferative activity, only 2c exhibited a dose-dependent reduction in cell viability across three human cancer cell lines [1]. In HEK 293 (human embryonic kidney) cells treated for 24 h, 1a, 2a, and 1c produced no significant antiproliferative effect at any concentration tested (1, 10, 30, or 100 μM), whereas 2c achieved approximately 70% growth inhibition at 100 μM [1]. Improved results were observed in PC-3 (hormone-independent prostate cancer) cells under the same conditions, and in SH-SY5Y (neuroblastoma) cells after 48 h of treatment, where 2c reached approximately 85% growth inhibition [1]. Critically, in a hypoxia-mimetic experiment using cobalt(II) chloride-treated SH-SY5Y cells, 2c produced a 40% reduction in cell viability at 30 μM (p < 0.05 vs. untreated cells), demonstrating that its antiproliferative effect is enhanced under simulated hypoxic conditions that upregulate hCA XII expression [1]. The selectivity of this hypoxia-enhanced effect is consistent with the proposed hCA XII-mediated mechanism and was not observed for the comparator compounds [1].

antiproliferative activity hypoxic tumor cell viability

Non-Sulfonamide Indirect Zinc Interference Mechanism: Structural Differentiation from Classical CA Inhibitors

Unlike classical sulfonamide CA inhibitors (AAZ, MZA, DCP) that directly coordinate the catalytic zinc ion through a sulfonamide/sulfamate zinc-binding group, the indolylpyrazole-5-carboxylate chemotype—exemplified by 2c—engages hCA XII through an indirect interference mechanism [1]. Computational docking of 2c into the hCA XII catalytic site (PDB: 1JCZ) revealed zinc ion–carboxylate oxygen distances of approximately 3.78 Å and 4.62 Å, which are too long to support favorable direct zinc coordination [1]. Instead, 2c establishes contacts with residues lining the catalytic pocket (including three strong hydrogen bonds with His96 and Thr200) and displaces the ordered water network critical for catalysis, as evidenced by shortened zinc–water distances (2.26 Å and 1.94 Å for zinc–O1 and zinc–O2, respectively) [1]. This mechanism of action is fundamentally distinct from both classical sulfonamide zinc-binders and other nonclassical inhibitors (e.g., carboxylates, hydroxamates) that directly anchor to the metal ion [1]. X-ray crystallography of the representative analog 1d in complex with hCA II (PDB: 6B4D, 1.2 Å resolution) confirmed that compounds in this chemotype do not directly bind the active site zinc(II) ion [1] [2].

non-sulfonamide inhibitor zinc-binding group indirect inhibition mechanism

Procurement-Guided Application Scenarios for hCA XII-IN-2c Based on Quantitative Differentiation Evidence


Pharmacological Dissection of hCA XII vs. hCA IX Functional Roles in Hypoxic Tumor pH Regulation

Investigators seeking to isolate the specific contribution of hCA XII—as distinct from hCA IX—to extracellular acidification and tumor cell survival under hypoxia should select 2c over analog 2a. The 35-fold hCA XII/hCA IX selectivity of 2c ensures that at concentrations achieving near-complete hCA XII inhibition, hCA IX remains minimally engaged (<3% inhibition at Ki concentration for hCA XII), whereas 2a would simultaneously inhibit hCA IX with greater potency than hCA XII, confounding mechanistic interpretation [1]. The hypoxia-conditional antiproliferative activity (40% viability reduction at 30 μM, p < 0.05) provides a functional readout directly linked to hCA XII inhibition [1].

Non-Sulfonamide Chemical Probe Development for hCA XII-Selective Cancer Target Validation

For medicinal chemistry programs requiring a validated non-sulfonamide starting point for hCA XII inhibitor optimization, 2c provides a structurally characterized indolylpyrazole-5-carboxylate scaffold with a known binding mode (indirect zinc interference, distances of 3.78/4.62 Å to zinc) and confirmed cellular efficacy that is absent in close analogs [1]. The X-ray crystallographic data for the related analog 1d (PDB: 6B4D, 1.2 Å resolution) offers a structural framework for rational design of derivatives with improved potency while preserving the non-classical mechanism [1] [2]. The methyl ester functionality of 2c, compared to the carboxylic acid form 1c, may also serve as a basis for prodrug strategy exploration [1].

Isoform-Selectivity Benchmarking in Multi-CA Inhibitor Screening Panels

Laboratories conducting multi-isoform CA inhibition profiling can employ 2c as a reference compound representing the hCA XII-selective, non-sulfonamide chemotype class. Its selectivity profile—30.7-fold over hCA I, 3.6-fold over hCA II, and 35.0-fold over hCA IX—provides a well-characterized comparator for evaluating novel hCA XII inhibitors, particularly when benchmarking against the non-selective clinical reference AAZ (Ki hCA XII = 0.006 μM but with ≤4.2-fold discrimination against any isoform) [1]. The use of 2c alongside AAZ in screening panels enables simultaneous assessment of potency and selectivity improvements [1].

Hypoxia-Mimetic Cancer Cell Model Studies Linking CA Inhibition to Tumor Cell Viability

For in vitro oncology studies employing cobalt(II) chloride-induced hypoxia models to evaluate CA-targeted therapeutics, 2c is the only compound within its chemotype series that demonstrates statistically significant hypoxia-enhanced cytotoxicity (40% viability reduction at 30 μM, p < 0.05 in SH-SY5Y neuroblastoma cells) [1]. The availability of negative-control analogs (1a, 2a, 1c) that share the same scaffold but lack cellular antiproliferative activity provides a built-in specificity control panel for target engagement studies [1]. This application is reinforced by 2c's ~85% growth inhibition in SH-SY5Y cells under normoxic conditions at higher concentrations, demonstrating robust cellular activity independent of hypoxia induction [1].

Quote Request

Request a Quote for hCA XII-IN-2c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.